molecular formula C7H8ClF6NO2 B11487683 N-[2-(2-chloroethoxy)-1,1,1,3,3,3-hexafluoropropan-2-yl]acetamide

N-[2-(2-chloroethoxy)-1,1,1,3,3,3-hexafluoropropan-2-yl]acetamide

Cat. No.: B11487683
M. Wt: 287.59 g/mol
InChI Key: ZSTYOBBZKOIOMZ-UHFFFAOYSA-N
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Description

N-[2-(2-chloroethoxy)-1,1,1,3,3,3-hexafluoropropan-2-yl]acetamide is an organic compound with the molecular formula C7H9ClF6NO2. This compound is characterized by the presence of a chloroethoxy group and a hexafluoropropyl group attached to an acetamide moiety. It is a colorless to pale yellow liquid that is insoluble in water but soluble in organic solvents such as ethanol, acetone, and dimethylformamide.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-chloroethoxy)-1,1,1,3,3,3-hexafluoropropan-2-yl]acetamide can be achieved through a multi-step process:

    Step 1: React 2-chloroethanol with acetic anhydride to form 2-acetoxyethyl chloride.

    Step 2: React 2-acetoxyethyl chloride with hexafluoropropanol in the presence of a base such as sodium hydroxide to form 2-(2-chloroethoxy)-1,1,1,3,3,3-hexafluoropropanol.

    Step 3: React 2-(2-chloroethoxy)-1,1,1,3,3,3-hexafluoropropanol with acetic anhydride to form this compound.

Industrial Production Methods

Industrial production of this compound typically involves the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-chloroethoxy)-1,1,1,3,3,3-hexafluoropropan-2-yl]acetamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction Reactions: The compound can be reduced to form corresponding alcohols or amines.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. The reactions are typically carried out in polar solvents such as dimethylformamide or acetonitrile at elevated temperatures.

    Oxidation Reactions: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. The reactions are typically carried out in acidic or basic media.

    Reduction Reactions: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst. The reactions are typically carried out in anhydrous solvents such as tetrahydrofuran or diethyl ether.

Major Products Formed

    Substitution Reactions: Products include substituted amides, thiols, and azides.

    Oxidation Reactions: Products include carboxylic acids, aldehydes, and ketones.

    Reduction Reactions: Products include alcohols and amines.

Scientific Research Applications

N-[2-(2-chloroethoxy)-1,1,1,3,3,3-hexafluoropropan-2-yl]acetamide has various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Used as a reagent in biochemical assays and as a probe for studying enzyme activity.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate and for its biological activity.

    Industry: Used as an intermediate in the production of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of N-[2-(2-chloroethoxy)-1,1,1,3,3,3-hexafluoropropan-2-yl]acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, leading to changes in their activity or function.

    Pathways Involved: The compound can modulate various biochemical pathways, including signal transduction, metabolic pathways, and gene expression.

Comparison with Similar Compounds

Similar Compounds

    2-(2-chloroethoxy)acetamide: Similar structure but lacks the hexafluoropropyl group.

    N-(2-chloroethyl)acetamide: Similar structure but lacks the ethoxy group.

    2-(2-chloroethoxy)-N-(4-nitrophenyl)acetamide: Similar structure but contains a nitrophenyl group.

Uniqueness

N-[2-(2-chloroethoxy)-1,1,1,3,3,3-hexafluoropropan-2-yl]acetamide is unique due to the presence of the hexafluoropropyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and reactivity, making it a valuable intermediate in various chemical syntheses and applications.

Properties

Molecular Formula

C7H8ClF6NO2

Molecular Weight

287.59 g/mol

IUPAC Name

N-[2-(2-chloroethoxy)-1,1,1,3,3,3-hexafluoropropan-2-yl]acetamide

InChI

InChI=1S/C7H8ClF6NO2/c1-4(16)15-5(6(9,10)11,7(12,13)14)17-3-2-8/h2-3H2,1H3,(H,15,16)

InChI Key

ZSTYOBBZKOIOMZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(C(F)(F)F)(C(F)(F)F)OCCCl

Origin of Product

United States

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